molecular formula C12H10N6O B2613077 (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol CAS No. 537667-33-7

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol

Cat. No.: B2613077
CAS No.: 537667-33-7
M. Wt: 254.253
InChI Key: BGFMWJDEKXHWRD-YAXRCOADSA-N
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Description

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol is a Schiff base compound known for its versatile applications in various fields, including chemistry, biology, and medicine. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol typically involves the reaction of 6-aminopurine with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azomethine group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol involves its ability to form complexes with metal ions, which can lead to various biological effects. The compound can interact with enzymes and other proteins, potentially inhibiting their activity. Additionally, its fluorescent properties make it useful for imaging and detection applications .

Comparison with Similar Compounds

Similar Compounds

    Schiff Bases: Other Schiff bases with similar structures, such as those derived from different aldehydes or amines.

    Purine Derivatives: Compounds like adenine and guanine, which share the purine core structure.

Uniqueness

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol is unique due to its combination of a purine base and a phenolic group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its fluorescent characteristics make it particularly valuable in research and industrial applications .

Properties

IUPAC Name

4-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c19-9-3-1-8(2-4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7,19H,(H2,13,14,15,16,18)/b17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFMWJDEKXHWRD-YAXRCOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=NC3=C2NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=NC3=C2NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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